molecular formula C26H30N4O3S B262405 Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate

Cat. No. B262405
M. Wt: 478.6 g/mol
InChI Key: JGMWRCPAUNBGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate, also known as BCTP, is a compound that has been widely studied for its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), which is a G protein-coupled receptor that plays a critical role in regulating neuronal excitability and synaptic plasticity.

Scientific Research Applications

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and pain. This compound has been shown to modulate the activity of mGluR1 in the brain, which can lead to the regulation of glutamate transmission and the modulation of synaptic plasticity. This compound has also been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR1 plays a critical role in regulating neuronal excitability and synaptic plasticity, and its dysfunction has been implicated in various neurological and psychiatric disorders. This compound binds to the allosteric site of mGluR1 and prevents its activation by glutamate, which can lead to the modulation of glutamate transmission and the regulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of mGluR1 in the brain, which can lead to the regulation of glutamate transmission and the modulation of synaptic plasticity. This compound has also been shown to have potential neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate has several advantages for lab experiments, including its high selectivity for mGluR1 and its potential therapeutic applications in various neurological and psychiatric disorders. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are required for the safe and effective use of this compound in lab experiments.

Future Directions

There are several future directions for the study of Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate, including the development of more potent and selective mGluR1 antagonists, the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders, and the elucidation of the exact biochemical and physiological effects of this compound. Additionally, the development of more effective delivery methods for this compound, such as nanoparticle-based drug delivery systems, may also improve its therapeutic potential.

Synthesis Methods

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate can be synthesized through a multistep process that involves the condensation of 2-benzamido-4,5-dimethylthiophene-3-carboxylic acid with 4-(chloromethyl)pyridine hydrochloride, followed by the reaction with ethyl piperazine-1-carboxylate. The final product is purified through column chromatography and characterized by NMR spectroscopy and mass spectrometry.

properties

Molecular Formula

C26H30N4O3S

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H30N4O3S/c1-4-33-26(32)30-16-14-29(15-17-30)23(20-10-12-27-13-11-20)22-18(2)19(3)34-25(22)28-24(31)21-8-6-5-7-9-21/h5-13,23H,4,14-17H2,1-3H3,(H,28,31)

InChI Key

JGMWRCPAUNBGCH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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